Home > Products > Screening Compounds P17251 > N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide -

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide

Catalog Number: EVT-6166101
CAS Number:
Molecular Formula: C18H16IN3O2
Molecular Weight: 433.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide []* Compound Description: This compound was the subject of a safety evaluation by the European Food Safety Authority (EFSA). It is a flavoring substance intended for use in various food categories, excluding beverages (except opaque milk and dairy-based beverages). []* Relevance: This compound shares a similar core structure with N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide, both containing a pyrazole ring substituted at the 1-position and an acetamide group linked to the pyrazole. The key difference lies in the substituents on the acetamide nitrogen and the phenoxy group. While N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide has a benzyl group and a 4-iodophenoxy group, this compound features a thiophen-2-ylmethyl and a 4-methylphenoxy group, respectively.

2. N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide []* Compound Description: This compound served as a starting point for synthesizing a series of 1-benzyl substituted derivatives. These derivatives aimed to explore anticonvulsant activity by targeting GABAergic biotargets. [] * Relevance: While not directly analogous in structure to N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide, the research on this compound emphasizes the significance of exploring N-benzyl substitutions within similar chemical frameworks for potential therapeutic applications.

3. 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines []* Compound Description: This series of compounds was designed and synthesized as p21-activated kinase 4 (PAK4) inhibitors. They exhibited promising antiproliferative activity against the A549 cell line and inhibited cell cycle distribution, migration, and invasion. []* Relevance: While structurally distinct from N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide, the presence of the pyrazole ring and its substitution pattern highlights the potential of similar scaffolds for targeting specific protein kinases. This could indicate potential avenues for further investigation of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide's biological activities.

4. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]* Compound Description: Hu7691 is a potent and selective Akt inhibitor, exhibiting promising anticancer cell proliferation potencies and an improved cutaneous safety profile compared to earlier analogs. Its development was driven by the need to minimize rash, a common side effect of Akt inhibitors. [] A highly sensitive and selective UPLC-MS/MS method was developed for quantifying Hu7691 in dog plasma for pharmacokinetic monitoring and bioavailability assessment. []* Relevance: This compound, while structurally distinct from N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide, highlights the significance of pyrazole-containing compounds in drug discovery, particularly in the field of oncology. This suggests that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide could also be investigated for potential anticancer activity.

5. N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives []* Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors based on the inhibitory effect of CA-4 analogs and indoles. Some of these compounds showed potent antiproliferative activity against various cancer cell lines. []* Relevance: Although not directly analogous in structure to N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide, these compounds share a common motif of an acetamide linker connected to an aromatic system, suggesting that modifications to the aromatic rings and substituents can significantly influence antiproliferative activity. This structural similarity provides insights into potential modifications that could be explored for N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide to modulate its biological activity.

6. N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers []* Compound Description: These compounds represent a novel class of G protein-gated inwardly-rectifying potassium (GIRK) channel activators. They exhibit nanomolar potency as GIRK1/2 activators with improved metabolic stability compared to urea-based compounds. []* Relevance: Although structurally distinct from N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide, the presence of a substituted pyrazole ring connected to an acetamide group highlights the importance of this specific pharmacophore in interacting with ion channels and potentially modulating their activity.

7. N-(adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide []* Compound Description: This compound is a synthetic cannabinoid identified in criminal samples. Due to its structural similarity to the known synthetic cannabinoid N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ACBM-BZ-F), further study is warranted to assess its psychoactive properties. []* Relevance: While not directly structurally related to N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide, this compound demonstrates how slight structural modifications, such as changing a carboxamide group to an acetamide group, can lead to significant differences in pharmacological activity within similar chemical scaffolds.

8. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides []* Compound Description: These compounds showed potent submicromolar antiproliferative activity, good metabolic stability, and modulated autophagy in MIA PaCa-2 cells. The study suggests they could be a new class of autophagy modulators with potential anticancer activity. []* Relevance: This class of compounds bears a close structural resemblance to N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide. Both share a 1-benzyl-pyrazole core, with the key difference being the substituent at the 4-position of the pyrazole ring. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have a benzamide group at this position, while N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide has an acetamide group connected to a 4-iodophenoxy moiety.

9. 8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60) []* Compound Description: This compound is a high-affinity (Ki = 1 nM) A2B adenosine receptor (AdoR) antagonist with high selectivity over A1, A2A, and A3 AdoRs. []* Relevance: While structurally distinct from N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide, compound 60 showcases the potential of 1-benzyl-pyrazole derivatives in achieving high affinity and selectivity for specific biological targets. This information could be valuable in exploring similar modifications and target profiling for N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide.

Properties

Product Name

N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodophenoxy)acetamide

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-(4-iodophenoxy)acetamide

Molecular Formula

C18H16IN3O2

Molecular Weight

433.2 g/mol

InChI

InChI=1S/C18H16IN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)20-17-10-11-22(21-17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21,23)

InChI Key

WXJRBMMTLPTIJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)COC3=CC=C(C=C3)I

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)COC3=CC=C(C=C3)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.